2-(1-Naphthyl)-1-propanol-d3
Description
2-(1-Naphthyl)-1-propanol-d3 is a deuterated analog of 2-(1-naphthyl)-1-propanol, where three hydrogen atoms in the propanol moiety are replaced with deuterium. This isotopic substitution enhances its utility in metabolic and pharmacokinetic studies, as deuterium labeling allows for precise tracking via mass spectrometry or NMR without significantly altering chemical reactivity . The compound retains the naphthyl group, a hydrophobic aromatic moiety that influences binding interactions in biological systems. Its primary applications include use as an internal standard in analytical chemistry and as a tracer in drug metabolism studies.
Properties
Molecular Formula |
C₁₃H₁₁D₃O |
|---|---|
Molecular Weight |
189.27 |
Synonyms |
β-Methyl-1-naphthaleneethanol-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations:
- Deuterated vs. Non-deuterated Analogs: The deuterium in this compound increases its molecular weight by ~3 units compared to the non-deuterated form (194.23 vs. 197.25 g/mol). This isotopic effect reduces metabolic degradation rates, making it advantageous for tracer studies .
- Functional Group Variations: Calindol incorporates an indole ring, enabling π-π stacking interactions critical for its role as a calcimimetic . The thiophene group in a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol introduces sulfur-based polarity, altering solubility and reactivity compared to the purely aromatic naphthyl group in the target compound . Phosphate esters (e.g., 1-naphthyl phosphate) exhibit distinct hydrolytic behavior under enzymatic conditions, unlike the stable propanol moiety in the deuterated compound .
Functional and Pharmacological Differences
- Calindol: Acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), enhancing Ca²⁺ signaling.
- Drospirenone-Related Impurities: Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are byproducts in synthetic pathways, highlighting the importance of structural precision. The deuterated compound’s purity is critical for analytical applications, as even minor impurities (e.g., thiophene derivatives) can skew results .
Research Findings
- Deuterium Kinetic Isotope Effect (KIE): Studies show that deuterated propanols like this compound exhibit a KIE of 2–5 in oxidative metabolism, slowing CYP450-mediated degradation compared to non-deuterated analogs .
- Stability in Biological Matrices: The compound’s deuterium labeling improves stability in plasma and liver microsomes, with a half-life increase of ~30% over the non-deuterated form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
